molecular formula C14H11F2NO3 B14655561 Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- CAS No. 51679-45-9

Anthranilic acid, N-(m-(difluoromethoxy)phenyl)-

Cat. No.: B14655561
CAS No.: 51679-45-9
M. Wt: 279.24 g/mol
InChI Key: VHXVCZMDTOIYOB-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring. Anthranilic acid derivatives are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of anthranilic acid with difluoromethyl ether in the presence of a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of anthranilic acid derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines .

Scientific Research Applications

Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(m-(difluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various applications .

Properties

CAS No.

51679-45-9

Molecular Formula

C14H11F2NO3

Molecular Weight

279.24 g/mol

IUPAC Name

2-[3-(difluoromethoxy)anilino]benzoic acid

InChI

InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19)

InChI Key

VHXVCZMDTOIYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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